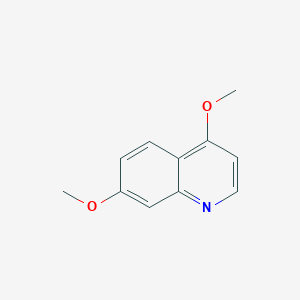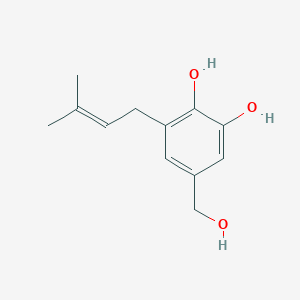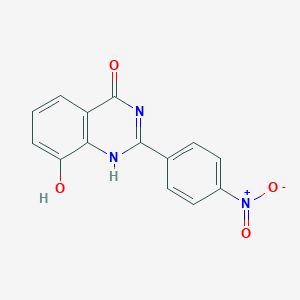
8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one, also known as GW 806742X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one involves its interaction with specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound also targets the activity of certain proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one have been investigated in various studies. This compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which contribute to the development of inflammatory diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one in lab experiments include its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying their functions. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the research on 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one. These include investigating its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Further studies are also needed to determine its optimal dosage, administration, and potential side effects. Additionally, the development of novel synthetic methods for this compound may lead to the discovery of new analogs with improved properties.
Méthodes De Synthèse
The synthesis of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one involves the condensation of 4-nitroaniline with 2-cyanophenol in the presence of a base catalyst. The resulting product is then subjected to a series of chemical reactions, including reduction, cyclization, and oxidation, to obtain the final product.
Applications De Recherche Scientifique
The potential therapeutic applications of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one have been studied extensively. This compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Its ability to inhibit the activity of certain enzymes and proteins has also been investigated for the treatment of various diseases.
Propriétés
Numéro CAS |
172462-88-3 |
|---|---|
Formule moléculaire |
C14H9N3O4 |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
8-hydroxy-2-(4-nitrophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9N3O4/c18-11-3-1-2-10-12(11)15-13(16-14(10)19)8-4-6-9(7-5-8)17(20)21/h1-7,18H,(H,15,16,19) |
Clé InChI |
FKPMZNSEGYFIDN-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)O)NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC2=C(C(=C1)O)N=C(NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C(=C1)O)NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Synonymes |
4(1H)-Quinazolinone, 8-hydroxy-2-(4-nitrophenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



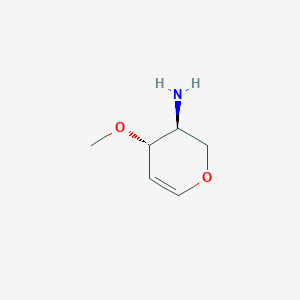
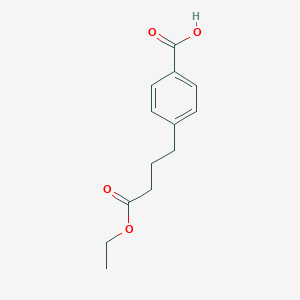





![1-[(S)-2-Pyrrolidinyl]cyclopentanol](/img/structure/B69655.png)



